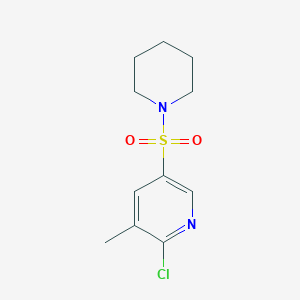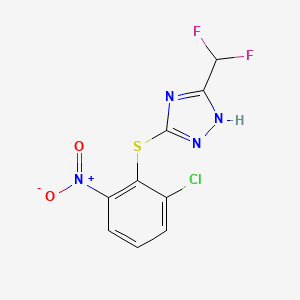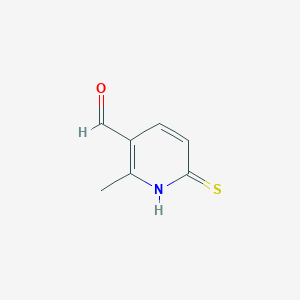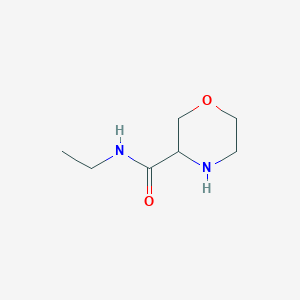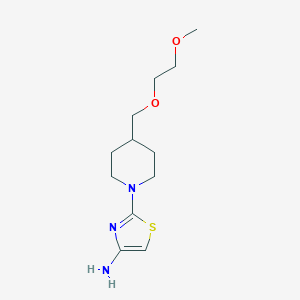
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H14N2O3 This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a carboxylic acid group
Vorbereitungsmethoden
Die Synthese von 1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung des Pyridinrings: Der Pyridinring wird durch eine Substitutionsreaktion eingeführt, bei der ein geeignetes Pyridinderivat mit dem Piperidinzwischenprodukt umgesetzt wird.
Oxidation und Carboxylierung: Die letzten Schritte beinhalten die Oxidation zur Einführung der Ketogruppe und die Carboxylierung zur Bildung der Carboxylgruppe.
Industrielle Produktionsverfahren können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert, einschließlich der Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Ketogruppe in einen Alkohol umzuwandeln.
Substitution: Der Pyridinring kann Substitutionsreaktionen mit verschiedenen Elektrophilen oder Nukleophilen eingehen.
Hydrolyse: Die Ester- oder Amidderivate der Verbindung können hydrolysiert werden, um die Carbonsäure zu ergeben.
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutions- und Hydrolysereaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Forschungen laufen, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich ihrer Verwendung als Leitstruktur bei der Medikamentenentwicklung.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Standard in der analytischen Chemie verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Piperidinderivate: Diese Verbindungen teilen die Piperidinringstruktur, können aber unterschiedliche Substituenten aufweisen, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Pyridinderivate: Verbindungen mit einem Pyridinring, aber unterschiedlichen funktionellen Gruppen können unterschiedliche Reaktivität und Anwendungen haben.
Carbonsäuren: Andere Carbonsäuren mit unterschiedlichen Ringstrukturen oder Substituenten können in Bezug auf ihre Säurestärke, Reaktivität und Anwendungen verglichen werden.
Die Einzigartigkeit von 1-Methyl-6-oxo-2-(Pyridin-3-yl)piperidin-3-carbonsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihr besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-methyl-6-oxo-2-pyridin-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-14-10(15)5-4-9(12(16)17)11(14)8-3-2-6-13-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
DZKXRNBWFJVITH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



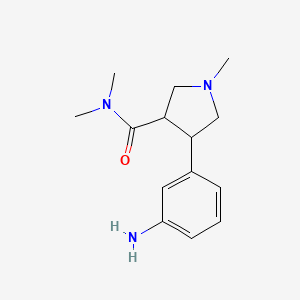
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
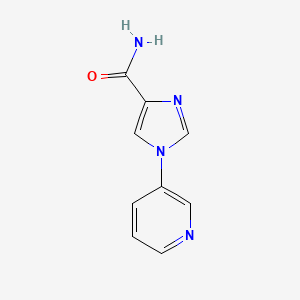
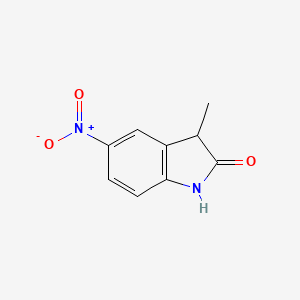
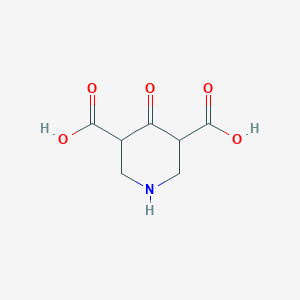
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

